3-Hydroxy-4-methoxycinnamic Acid (Isoferulic Acid)
3-Hydroxy-4-methoxycinnamic Acid (Isoferulic Acid)
Isoferulic acid, also known as hesperetic acid or hesperetate, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated. Isoferulic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Isoferulic acid has been detected in multiple biofluids, such as feces, urine, and blood. Isoferulic acid can be converted into isovitexin 7-O-[isoferuloyl]-glucoside. Outside of the human body, isoferulic acid can be found in a number of food items such as german camomile, common wheat, peanut, and bilberry. This makes isoferulic acid a potential biomarker for the consumption of these food products.
Isoferulic acid is a ferulic acid consisting of trans-cinnamic acid bearing methoxy and hydroxy substituents at positions 4 and 3 respectively on the phenyl ring. It has a role as a metabolite, a biomarker and an antioxidant.
Isoferulic acid is a ferulic acid consisting of trans-cinnamic acid bearing methoxy and hydroxy substituents at positions 4 and 3 respectively on the phenyl ring. It has a role as a metabolite, a biomarker and an antioxidant.
Brand Name:
Vulcanchem
CAS No.:
537-73-5
VCID:
VC0021809
InChI:
InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
SMILES:
COC1=C(C=C(C=C1)C=CC(=O)O)O
Molecular Formula:
C10H10O4
Molecular Weight:
194.18 g/mol
3-Hydroxy-4-methoxycinnamic Acid (Isoferulic Acid)
CAS No.: 537-73-5
Reference Standards
VCID: VC0021809
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
CAS No. | 537-73-5 |
---|---|
Product Name | 3-Hydroxy-4-methoxycinnamic Acid (Isoferulic Acid) |
Molecular Formula | C10H10O4 |
Molecular Weight | 194.18 g/mol |
IUPAC Name | (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ |
Standard InChIKey | QURCVMIEKCOAJU-HWKANZROSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)O)O |
SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)O |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)O |
Appearance | Assay:≥98%A crystalline solid |
Melting Point | 228-233°C |
Physical Description | Solid |
Description | Isoferulic acid, also known as hesperetic acid or hesperetate, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated. Isoferulic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Isoferulic acid has been detected in multiple biofluids, such as feces, urine, and blood. Isoferulic acid can be converted into isovitexin 7-O-[isoferuloyl]-glucoside. Outside of the human body, isoferulic acid can be found in a number of food items such as german camomile, common wheat, peanut, and bilberry. This makes isoferulic acid a potential biomarker for the consumption of these food products. Isoferulic acid is a ferulic acid consisting of trans-cinnamic acid bearing methoxy and hydroxy substituents at positions 4 and 3 respectively on the phenyl ring. It has a role as a metabolite, a biomarker and an antioxidant. |
Synonyms | 3-(3-Hydroxy-4-methoxyphenyl)acrylic Acid; Isoferulic Acid; 3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid; |
PubChem Compound | 736186 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume